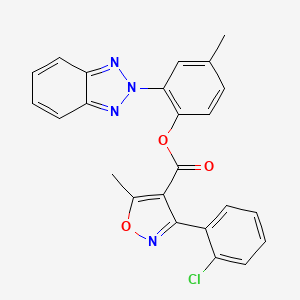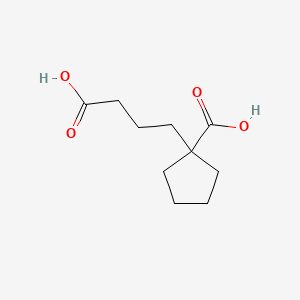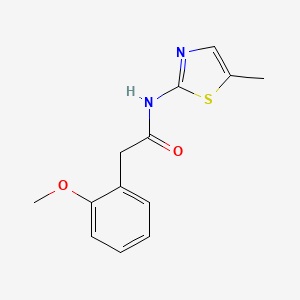![molecular formula C17H14BrNO2 B5205103 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one, also known as BRD-K68174588, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. It has been reported to inhibit the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. It also inhibits the MAPK pathway, which regulates cell growth and differentiation. Moreover, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It induces apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways. It also possesses anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. Moreover, it has been reported to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Moreover, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its poor solubility in water, which makes it difficult to use in aqueous solutions. In addition, its precise mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its biological effects.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one. One of the areas of interest is the development of novel analogs with improved solubility and potency. Moreover, the identification of its precise mechanism of action and the signaling pathways involved could provide insights into its potential therapeutic applications. Furthermore, the evaluation of its pharmacokinetic and pharmacodynamic properties could facilitate its translation into clinical trials. Finally, the investigation of its potential side effects and toxicity could provide important information for its safe use in humans.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been reported in the literature by several researchers. One of the most commonly used methods involves the condensation reaction between 4-bromoacetophenone and chalcone in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity in various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It induces apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways such as PI3K/Akt, MAPK, and NF-κB. In addition, it has been reported to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(phenacylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-15-8-6-14(7-9-15)16(20)10-11-19-12-17(21)13-4-2-1-3-5-13/h1-11,19H,12H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFERPZNMQJAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![N-(2-furylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5205033.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)


![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5205102.png)
![methyl 4-[({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)amino]butanoate](/img/structure/B5205104.png)
![ethyl 6-methyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205117.png)
![N-(1-methyl-4-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5205131.png)
![1-(butyrylthio)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5205133.png)